methyl 1-[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 1-[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps. One common method involves the reaction of 4-(diphenylamino)-6-ethoxy-1,3,5-triazine with methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines .
Scientific Research Applications
Methyl 1-[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as optoelectronic devices
Mechanism of Action
The mechanism of action of methyl 1-[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- (E)-4-(3-(diphenylamino)phenyl)-1-(4-methoxyphenyl)-2-methylbut-3-en-1-one
- 2′-([1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)-N,N-diphenyl-[1,1′-biphenyl]-4-amine
Uniqueness
Methyl 1-[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H21N7O3 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
methyl 1-[4-ethoxy-6-(N-phenylanilino)-1,3,5-triazin-2-yl]-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C22H21N7O3/c1-4-32-22-24-20(23-21(25-22)29-15(2)18(26-27-29)19(30)31-3)28(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,4H2,1-3H3 |
InChI Key |
WWGHIWQYIMZIFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=C(N=N4)C(=O)OC)C |
Origin of Product |
United States |
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